

copper iodate crystal structure and properties

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Compound of Interest

Compound Name: Copper iodate

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An In-depth Technical Guide to Copper(II) Iodate: Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and established experimental protocols for copper(II) iodate, $\text{Cu}(\text{IO}_3)_2$. The information is curated to support advanced research and development activities.

Introduction

Copper(II) iodate, with the chemical formula $\text{Cu}(\text{IO}_3)_2$, is an inorganic salt that has attracted considerable interest in materials science. The compound consists of a copper cation in the +2 oxidation state and two iodate anions (IO_3^-)[1]. The presence of the iodate anion, which possesses a stereochemically active lone pair of electrons on the iodine(V) atom, often leads to the formation of non-centrosymmetric crystal structures[2]. This, combined with the partially filled d-orbitals of the copper(II) ion, makes **copper iodate** a candidate for novel materials with interesting magnetic and nonlinear optical properties[2]. A 1973 survey identified three anhydrous polymorphs (α , β , and γ) of cupric iodate, as well as hydrated forms[2].

Crystal Structure

The most extensively characterized polymorph of anhydrous copper(II) iodate is $\alpha\text{-Cu}(\text{IO}_3)_2$.

Crystallographic Data

Alpha-cupric iodate is pyroelectric and piezoelectric at room temperature[3]. It crystallizes in the monoclinic system with the space group $P2_1$, indicating a non-centrosymmetric structure. Detailed crystallographic data for this polymorph are summarized in the table below.

Table 1: Crystallographic Data for $\alpha\text{-Cu}(\text{IO}_3)_2$ at 298 K

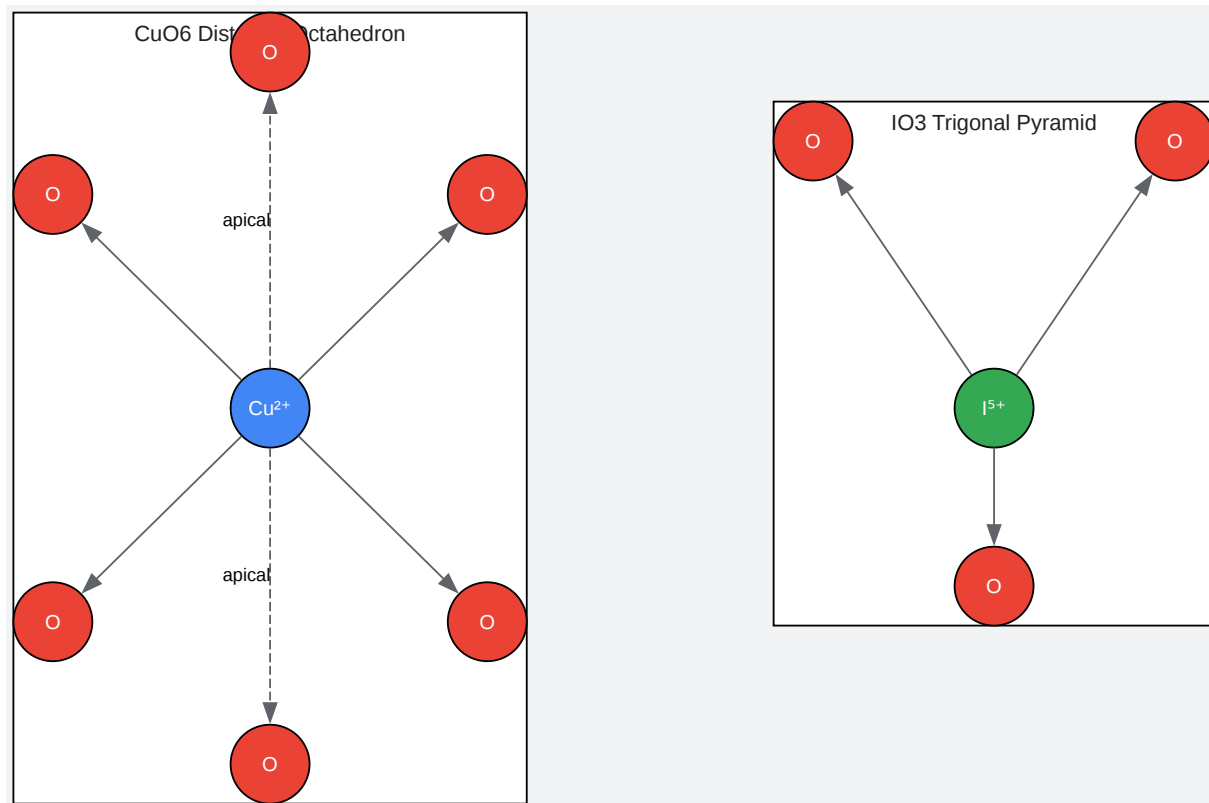
Parameter	Value	Reference
Crystal System	Monoclinic	[3][4]
Space Group	$P2_1$	[3][5]
a	5.56902 Å	[3]
b	5.11098 Å	[3]
c	9.26976 Å	[3]
β	95.82°	[3]

| Z (Formula units/cell) | 2 [3] |

Coordination Environment

The crystal structure of $\alpha\text{-Cu}(\text{IO}_3)_2$ is built from two primary polyhedra: the CuO_6 octahedron and the IO_3 trigonal pyramid.

- Copper(II) Ion Coordination:** The Cu^{2+} ion is located in an octahedral coordination environment, bonded to six oxygen atoms from neighboring iodate groups. This CuO_6 octahedron is tetragonally distorted, with four shorter equatorial Cu-O bonds (averaging 1.97 Å) and two longer apical Cu-O bonds (averaging 2.39 Å)[3].
- Iodate Anion Geometry:** The iodate group, $[\text{IO}_3]^-$, consistently adopts a trigonal pyramidal geometry due to the lone pair of electrons on the iodine atom[2]. The I-O bond distances within the pyramid average 1.82 Å[3]. These pyramidal units are linked to the copper centers and to each other through longer, weaker I-O interactions, forming a stable three-dimensional framework[2][3].



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Caption: Coordination polyhedra in the α - $\text{Cu}(\text{IO}_3)_2$ crystal structure.

Physicochemical Properties

The key physical and chemical properties of copper(II) iodate are summarized for easy reference.

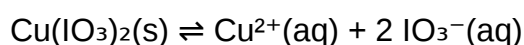
Table 2: Physical and Chemical Properties of Copper(II) Iodate

Property	Value	Reference(s)
Appearance	Green powder / monoclinic crystals	[1][6]
Molecular Formula	$\text{Cu}(\text{IO}_3)_2$ or CuI_2O_6	[1][7]
Molecular Weight	413.35 g/mol	[1][7][8]
Density	5.09–5.241 g/cm ³	[1]
Solubility in Water	0.12 - 0.14 g / 100 mL (1.36 g/L)	[1][6][9]
Solubility Product (Ksp)	Values range from 6.9×10^{-8} to 7.3×10^{-6}	[9][10][11]

| Thermal Behavior | Decomposes upon heating (from ~290°C) |[1][6] |

Solubility

Copper(II) iodate is a sparingly soluble salt in water[1]. The dissolution equilibrium is represented by:



The solubility product constant, Ksp, is given by $K_{\text{sp}} = [\text{Cu}^{2+}][\text{IO}_3^{-}]^2$. Reported values for Ksp vary, which can be attributed to differences in experimental conditions such as temperature and method of determination[9][10][11].

Thermal Stability

Copper(II) iodate is not amenable to high-temperature synthesis methods as it decomposes before melting[12]. Thermogravimetric analysis (TGA) of hydrated **copper iodate** crystals shows that decomposition begins after the loss of water molecules. The anhydrous compound is thermally stable up to approximately 290°C, after which it decomposes[6][13]. The decomposition pathway can be complex, ultimately leading to the formation of copper oxides[4].

Experimental Protocols

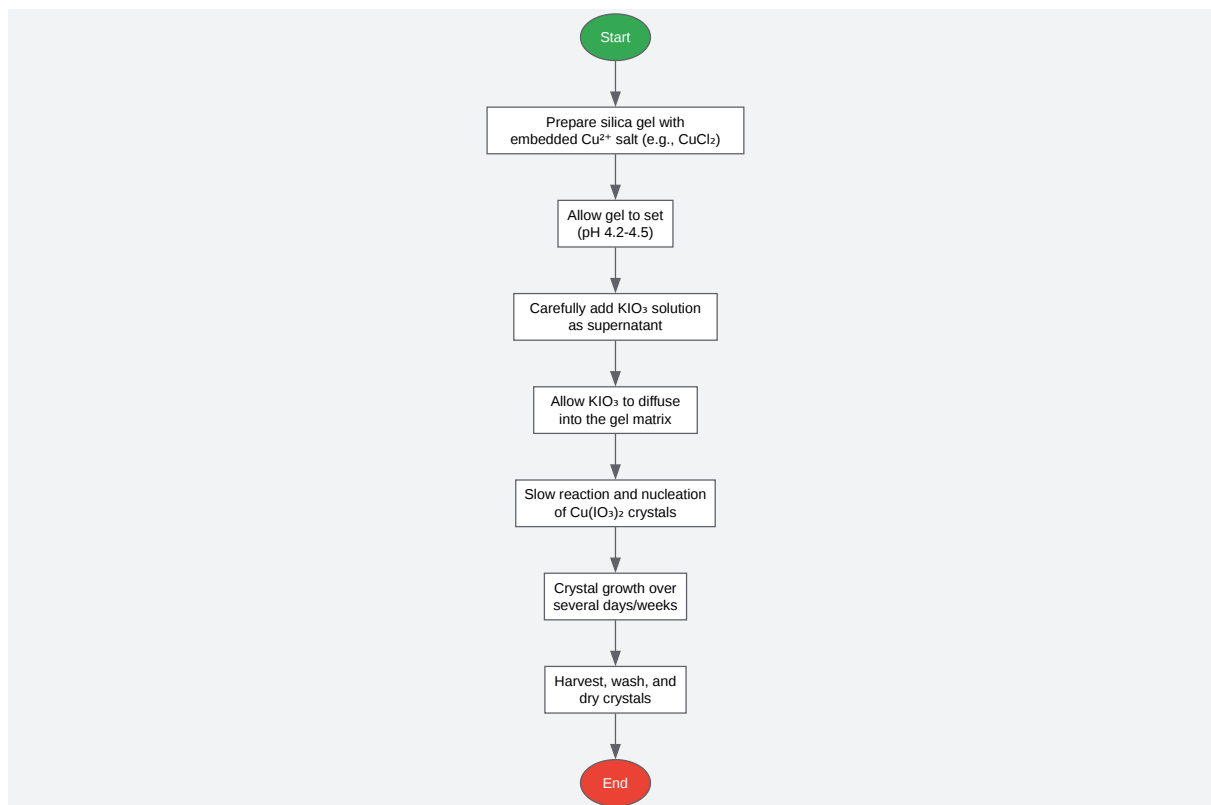
Synthesis of Copper(II) Iodate Crystals

High-quality single crystals of $\text{Cu}(\text{IO}_3)_2$ are typically grown at ambient temperatures using solution-based methods to prevent thermal decomposition[12].

Protocol: Single Diffusion Gel Growth Technique

This is a widely used method for growing high-quality single crystals of sparingly soluble salts[4][12].

- **Gel Preparation:** A silica gel is prepared by mixing a solution of sodium metasilicate (e.g., density 1.04 g/cc) with an acid (e.g., 2N acetic acid) in a crystallizing vessel (e.g., a borosilicate test tube) until a specific pH is reached (e.g., 4.2-4.5)[12]. One of the reactants, a soluble copper salt like copper(II) chloride (CuCl_2) or copper(II) nitrate ($\text{Cu}(\text{NO}_3)_2$), is incorporated into this mixture at a specific concentration (e.g., 0.1 M to 0.5 M) before the gel sets[4][12].
- **Gel Setting & Aging:** The mixture is left undisturbed for a period to allow the gel to set completely. This gel setting time can vary from hours to several days depending on the pH[12]. The gel may be aged for a period to ensure uniform consistency.
- **Diffusion:** A solution of the second reactant, typically potassium iodate (KIO_3), is carefully poured on top of the set gel to form a supernatant layer[12].
- **Crystal Growth:** The KIO_3 from the supernatant slowly diffuses into the gel matrix. As it diffuses, it reacts with the incorporated copper salt, leading to the slow, controlled precipitation and growth of $\text{Cu}(\text{IO}_3)_2$ crystals within the gel. The reaction is: $\text{CuCl}_2(\text{in gel}) + 2\text{KIO}_3(\text{aq}) \rightarrow \text{Cu}(\text{IO}_3)_2(\text{s}) + 2\text{KCl}(\text{in gel})$.
- **Harvesting:** After a sufficient growth period (days to weeks), the crystals are carefully harvested from the gel, washed with deionized water to remove any remaining reactants, and dried.



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Caption: Workflow for the synthesis of $\text{Cu}(\text{IO}_3)_2$ crystals via the gel growth method.

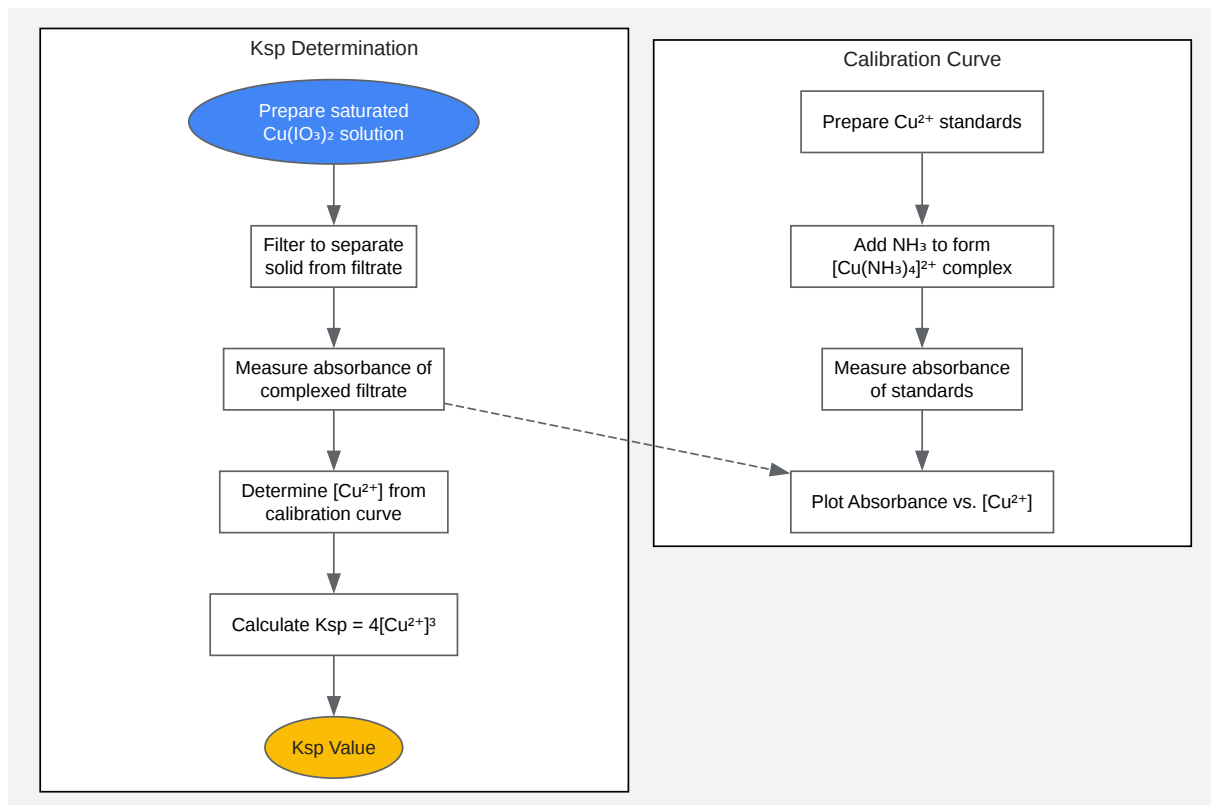
Characterization Methods

Protocol: Determination of K_{sp} by Spectrophotometry

This protocol outlines a common method for experimentally determining the solubility product constant (K_{sp}) of $\text{Cu}(\text{IO}_3)_2$.

- **Prepare Saturated Solution:** Add an excess of solid $\text{Cu}(\text{IO}_3)_2$ to a known volume of deionized water. Agitate the mixture for an extended period to ensure the solution becomes saturated and equilibrium is reached.
- **Separate Solid and Solution:** Carefully filter the saturated solution to remove all undissolved solid $\text{Cu}(\text{IO}_3)_2$. The clear filtrate is the saturated solution.

- Prepare a Calibration Curve:
 - Prepare a series of standard solutions with known Cu^{2+} concentrations (e.g., using CuSO_4).
 - To each standard, add a complexing agent like ammonia ($\text{NH}_3 \cdot \text{H}_2\text{O}$). This reacts with Cu^{2+} to form the intensely blue-colored tetraamminecopper(II) complex, $[\text{Cu}(\text{NH}_3)_4]^{2+}$, which enhances absorbance and thus measurement sensitivity.
 - Measure the absorbance of each standard solution at its maximum absorbance wavelength (λ_{max}) using a spectrophotometer.
 - Plot a graph of absorbance versus $[\text{Cu}^{2+}]$ to create a calibration curve.
- Measure Sample Absorbance: Take a known volume of the saturated $\text{Cu}(\text{IO}_3)_2$ filtrate and add the same amount of ammonia solution as used for the standards. Measure its absorbance at λ_{max} .
- Calculate Concentrations: Use the calibration curve to determine the $[\text{Cu}^{2+}]$ in the saturated solution from its measured absorbance. Based on the dissolution stoichiometry, the concentration of the iodate ion $[\text{IO}_3^-]$ will be twice the concentration of the copper ion: $[\text{IO}_3^-] = 2[\text{Cu}^{2+}]$.
- Calculate K_{sp} : Substitute the determined equilibrium concentrations of Cu^{2+} and IO_3^- into the solubility product expression: $K_{\text{sp}} = [\text{Cu}^{2+}][\text{IO}_3^-]^2 = \text{--INVALID-LINK--}^2 = 4[\text{Cu}^{2+}]^3$.



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Caption: Logical workflow for the spectrophotometric determination of K_{sp} for $\text{Cu}(\text{IO}_3)_2$.

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